(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid

Beschreibung

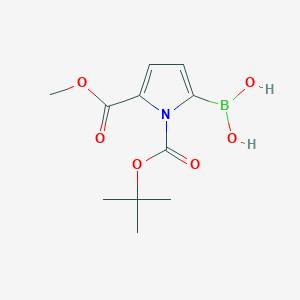

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid (CAS: 1150114-43-4) is a boronic acid derivative featuring a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and a methoxycarbonyl group at the 5-position. Its molecular formula is C₁₁H₁₆BNO₆, with a molecular weight of 269.06 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the methoxycarbonyl group introduces electron-withdrawing effects that may modulate reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Storage conditions recommend maintaining the compound under inert atmospheres at -20°C to prevent degradation. Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions like ventilation and protective equipment during handling .

Eigenschaften

IUPAC Name |

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-7(9(14)18-4)5-6-8(13)12(16)17/h5-6,16-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBAJJNRNZMQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(N1C(=O)OC(C)(C)C)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674930 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-43-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-borono-1H-pyrrole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-5-(methoxycarbonyl)pyrrole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.

Mode of Action

It’s known that the compound is a boronic acid ester, which can undergo hydrolysis, especially at physiological ph. The rate of this reaction is influenced by the substituents in the aromatic ring.

Biochemical Pathways

As a boronic acid ester, it’s likely involved in reactions related to boron-carrier mechanisms, which are important in neutron capture therapy.

Pharmacokinetics

It’s known that boronic acid esters are only marginally stable in water, which could impact their bioavailability.

Result of Action

The hydrolysis of boronic acid esters, including this compound, can be influenced by the ph and the substituents in the aromatic ring.

Action Environment

The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acid esters, including this compound, is considerably accelerated at physiological pH.

Biologische Aktivität

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, with the CAS number 1150114-43-4 and molecular formula CHBNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and carbohydrate recognition.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for its biological activity, especially in targeting biomolecules like proteins and carbohydrates.

Boronic acids, including this compound, are recognized for their ability to interact with saccharides through covalent bonding. This interaction can be exploited in drug design, particularly in the development of inhibitors for enzymes that interact with carbohydrates. The unique structure of this compound allows it to participate in various biochemical processes:

- Covalent Binding : The boron atom forms a covalent bond with hydroxyl groups present in sugars, leading to the formation of stable complexes.

- Inhibition of Enzymatic Activity : By binding to specific enzymes, this compound can inhibit their function, which is particularly useful in targeting glycosidases involved in cancer progression.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Therapeutics : Research indicates that boronic acids can inhibit the aggregation of proteins associated with amyloid diseases, such as transthyretin-related amyloidosis. In one study, a related boronic acid was shown to prevent fibril formation in a concentration-dependent manner .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects. The mechanism likely involves disruption of bacterial cell wall synthesis through inhibition of glycosidases .

- Carbohydrate Recognition : The ability to bind reversibly to saccharides makes this compound a candidate for applications in biosensors and drug delivery systems .

Table 1: Binding Affinities and Kinetics

| Compound | Binding Affinity (K, M) | Kinetics (k, M·s) | Kinetics (k, s) |

|---|---|---|---|

| PBA | 128 ± 20 | 3.4 ± 1.8 | (1.1 ± 0.9) × 10 |

| BOL | 23 ± 2 | 0.12 ± 0.05 | (5.2 ± 2.3) × 10 |

| BL | 336 ± 43 | >50 | >(9.1 ± 0.3) × 10 |

This table summarizes the binding affinities and kinetics of various boronic acids when interacting with saccharides, illustrating the relative effectiveness of this compound compared to others.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits protein aggregation |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

| Enzyme Inhibition | Targets glycosidases |

Research Findings

Recent studies have focused on enhancing the stability and efficacy of boronic acids in biological systems. For instance, modifications to the boron moiety have been shown to improve resistance to oxidation while maintaining binding efficiency with saccharides . The development of derivatives like (1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid pinacol ester has also been explored for its potential therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is in the development of pharmaceutical compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design. This compound can serve as a building block for the synthesis of protease inhibitors and other therapeutic agents.

Case Study: Protease Inhibitors

Research has demonstrated that boronic acids can effectively inhibit proteases, which play crucial roles in various diseases, including cancer and viral infections. The incorporation of this specific boronic acid into drug candidates has shown promise in enhancing their efficacy against target enzymes.

Organic Synthesis

The compound is also utilized as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Example Reaction:

In a typical Suzuki reaction, this compound can be coupled with various electrophiles to create complex molecular architectures that are essential in the development of new materials and pharmaceuticals.

Materials Science

Due to its unique structure, this compound is being explored for applications in materials science. Its properties may allow it to be used in the development of polymers or as a component in organic electronic devices.

Potential Applications:

- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.

- Sensors : Its ability to interact with specific analytes makes it a candidate for sensor development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogous boronic acids (Table 1).

Table 1: Comparative Analysis of Structurally Related Boronic Acids

Key Findings

Structural Influence on Reactivity: The Boc group in the target compound improves stability but necessitates acidic deprotection for subsequent functionalization. In contrast, unprotected analogs like (5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid bypass this step, favoring rapid coupling . Substituent positioning significantly affects steric and electronic profiles.

Ring System Comparisons :

- Pyrrole-based boronic acids (e.g., target compound) exhibit lower steric hindrance than indole derivatives (e.g., 1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid ), enabling faster reaction rates in sterically demanding environments .

- Indole derivatives benefit from extended conjugation, enhancing stability in acidic or oxidative conditions but increasing molecular weight and cost .

Electronic Effects :

- Electron-withdrawing groups (e.g., methoxycarbonyl, trifluoromethoxy) augment the electrophilicity of the boronic acid, facilitating transmetalation in Suzuki-Miyaura reactions. The target compound’s methoxycarbonyl group provides moderate electron withdrawal, balancing reactivity and solubility .

- Fluorinated analogs (e.g., 1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid ) exhibit heightened reactivity toward electron-rich partners due to stronger electron deficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.